molecular formula C18H19N5O5 B12917728 N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide

Cat. No.: B12917728
M. Wt: 385.4 g/mol
InChI Key: OHFJUJYGEWKGKR-YNEHKIRRSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (500 MHz, DMSO-d6):

  • Purine protons : A singlet at δ 8.47 ppm (H-2), absent in adenosine due to 8-methoxy substitution. Deshielding of H-2 arises from electron-withdrawing effects of the adjacent methoxy group.
  • Benzamide protons : Aromatic multiplet at δ 7.20–7.45 ppm (5H, C6H5), with an amide proton resonance at δ 10.12 ppm (1H, -NH-).
  • Tetrahydrofuran protons :
    • δ 5.92 ppm (1H, H-1', dd, J = 6.2 Hz): Anomeric proton coupling with H-2'.
    • δ 4.65 ppm (1H, H-4', m): 4-hydroxy group participates in intramolecular hydrogen bonding.
    • δ 3.72 ppm (2H, H-5', -CH2OH): Split into AB quartet due to geminal coupling.

13C NMR (125 MHz, DMSO-d6):

  • δ 167.2 ppm (C=O, benzamide), δ 152.4 ppm (C-8, methoxy-substituted), and δ 88.3 ppm (C-1', anomeric carbon). The 8-methoxy group induces a 5 ppm upfield shift at C-8 compared to unmodified adenosine.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) (ESI+):

  • Molecular ion : [M+H]+ at m/z 428.1812 (calculated for C19H22N5O5: 428.1815).
  • Key fragments :
    • m/z 297.1070: Loss of benzamide (-C7H5NO), consistent with cleavage at the purine N6-C bond.
    • m/z 176.0564: Protonated adenine fragment (C5H5N5+) with methoxy substitution.
    • m/z 105.0339: Benzoyl ion (C7H5O+), confirming the presence of the benzamide group.

Fragmentation pathways align with stability of the purine ring and preferential cleavage of the N-glycosidic bond under collision-induced dissociation (CID). The absence of ribose-related fragments (e.g., m/z 133) distinguishes the compound from natural nucleosides.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxypurin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-27-18-21-14-15(22-17(26)10-5-3-2-4-6-10)19-9-20-16(14)23(18)13-7-11(25)12(8-24)28-13/h2-6,9,11-13,24-25H,7-8H2,1H3,(H,19,20,22,26)/t11-,12+,13+/m0/s1

InChI Key

OHFJUJYGEWKGKR-YNEHKIRRSA-N

Isomeric SMILES

COC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the coupling of the protected nucleoside with benzoyl chloride to form the benzamide derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group on the purine base can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in inhibiting specific enzymes, making it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing new therapies .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Tetrahydrofuran Substituents Purine Modifications Protecting Groups
Target Compound C4: -OH; C5: -CH2OH C8: -OCH3; N6: -Benzamide None (or hydrate form)
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-{[DMTr]methyl}oxolan-2-yl]-9H-purin-6-yl}benzamide (10) C4: -S-Benzoyl; C5: -CH2O-DMTr N6: -Benzamide DMTr (bis(4-methoxyphenyl)(phenyl)methoxy)
N-{9-[(2R,4R,5R)-5-{[DMTr]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide (9) C4: -OH; C5: -CH2O-DMTr N6: -Benzamide DMTr
N-{9-[(2R,4S,5S)-4-Hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (33) C4: -OH; C5: -CH2SH N6: -Benzamide None (free thiol)
Compound 21 (TBDMS-protected analog) C4: -S-Benzoyl; C5: -CH2O-TBDMS Purine: Oxo at C6; N2: -2-methylpropanamide TBDMS (tert-butyldimethylsilyl)

Key Observations :

  • The target compound lacks sulfur-based modifications (e.g., -SH or -S-benzoyl) seen in compounds like 10 and 33 , which are critical for thiophosphate linkages in therapeutic oligonucleotides .
  • Unlike DMTr- or TBDMS-protected analogs (e.g., 9 , 21 ), the target compound’s tetrahydrofuran hydroxyl groups are unprotected, making it reactive for downstream phosphorylation .

Comparative Yields and Purity:

Compound Yield Purity (LC/MS) Retention Time (min)
Target N/A 98+% Not reported
10 53% 99% 3.26
9 52% Not reported Not reported
33 Not reported 68% 2.23

Analytical and Spectroscopic Data

LC/MS and NMR Profiles:

  • Target Compound: LC/MS confirms molecular weight (373.37 for hydrate) with 98+% purity .
  • Compound 10 : LC/MS (M+H: 777.6 vs. calc. 777.9) ; ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.5 ppm) and tetrahydrofuran signals (δ 4.0–6.0 ppm) .
  • Compound 33 : LC/MS purity 68% with Rt = 2.23 min .

Biological Activity

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-9H-purin-6-yl)benzamide, also known by its CAS number 4546-72-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C₁₇H₁₇N₅O₄
Molecular Weight 355.35 g/mol
CAS Number 4546-72-9
Purity >95%
Storage Conditions Sealed in dry conditions at room temperature

The compound acts primarily as an adenosine A1 receptor agonist , a class of compounds known to exert various physiological effects through modulation of adenosine receptors. The A1 receptor is involved in numerous biological processes including modulation of neurotransmitter release, regulation of heart rate, and pain perception.

Key Findings:

  • Antinociceptive Effects : Research indicates that adenosine A1 receptor agonists can produce antinociceptive effects in preclinical models of pain. For instance, studies demonstrated that modifications in the purine moiety enhance binding affinities to the A1 receptor, thus increasing potency .
  • Cellular Assays : In vitro studies have shown that the compound exhibits significant activity in cAMP accumulation assays, suggesting a robust interaction with the A1 receptor .

Biological Activity

The biological activity of this compound has been evaluated through various experimental approaches:

1. Antinociceptive Activity

  • In various animal models, the compound has demonstrated significant pain-relieving properties comparable to established analgesics. The efficacy was assessed through behavioral tests measuring pain response following administration.

2. Cardiovascular Effects

  • The activation of A1 receptors by this compound has been linked to bradycardia and decreased cardiac output in experimental models. This suggests potential therapeutic applications in managing conditions like arrhythmias .

3. Neuroprotective Effects

  • Preliminary studies indicate that the compound may offer neuroprotection in models of neurodegenerative diseases by modulating excitotoxicity pathways through adenosine signaling.

Case Study 1: Pain Management

A study involving rodents evaluated the antinociceptive effects of the compound under acute pain conditions. Results showed a dose-dependent reduction in pain responses, with optimal effects observed at doses correlating with receptor activation levels.

Case Study 2: Cardiovascular Impact

In a controlled experiment on isolated heart tissues, the compound was shown to induce significant bradycardia and reduced myocardial contractility, underscoring its potential as a therapeutic agent for specific cardiovascular conditions.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for PPE:
  • Eye/Face Protection : Use NIOSH-approved safety glasses and face shields to prevent splashes .
  • Skin Protection : Inspect nitrile or neoprene gloves prior to use; employ proper glove removal techniques to avoid contamination. Contaminated gloves must be disposed of as hazardous waste .
  • Hygiene Practices : Wash hands thoroughly before breaks and after handling. Avoid ingestion/inhalation; use fume hoods for volatile steps .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer : Key strategies include:
  • Nucleophilic Substitution : Reacting purine derivatives with activated benzamide intermediates under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during sugar moiety synthesis, followed by deprotection with TBAF .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • NMR Analysis : ¹H and ¹³C NMR (DMSO-d₆) to verify stereochemistry (e.g., δ 5.47 ppm for H-1' in tetrahydrofuran; NH₂ protons at δ 7.56 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 281.27 [M+H]⁺) to confirm molecular weight .
  • X-ray Crystallography : Resolve ambiguous stereocenters (e.g., tetrahydrofuran ring conformation) .

Advanced Research Questions

Q. How does the 8-methoxy substitution impact DNA/RNA polymerase inhibition compared to unmodified purines?

  • Methodological Answer :
  • Enzyme Assays : Compare IC₅₀ values using human DNA polymerase β or viral reverse transcriptases. The 8-methoxy group sterically hinders nucleotide incorporation, reducing processivity .
  • Molecular Dynamics Simulations : Analyze binding affinity changes in polymerase active sites (e.g., increased van der Waals clashes in the minor groove) .
  • Contradiction Note : Some studies report enhanced inhibition in viral polymerases due to improved base-pairing with modified templates .

Q. What methodologies assess the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C; quantify degradation via LC-MS/MS. Monitor demethylation at the 8-methoxy group as a primary pathway .
  • Plasma Stability Assays : Measure half-life in human plasma (pH 7.4) to predict intravenous bioavailability .
  • Contradiction Note : Conflicting data exist on esterase-mediated hydrolysis rates due to variability in plasma sources .

Q. How can structural modifications enhance target specificity for kinase inhibition?

  • Methodological Answer :
  • SAR Studies : Introduce substituents at the benzamide N-position (e.g., fluoro or chloro groups) to optimize hydrogen bonding with kinase ATP pockets .
  • Click Chemistry : Attach triazole-linked probes via Cu(I)-catalyzed azide-alkyne cycloaddition for target engagement profiling .
  • Crystallographic Analysis : Co-crystallize modified analogs with kinases (e.g., PIM1) to identify critical binding residues .

Data Contradictions and Resolution

Q. Why do toxicity profiles vary across studies despite similar synthetic batches?

  • Methodological Resolution :
  • Purity Analysis : Use HPLC-UV (≥95% purity threshold) to rule out impurities (e.g., residual Pd catalysts from cross-coupling steps) .
  • Cell Viability Assays : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to account for tissue-specific metabolic activation .
  • Contradiction Source : Discrepancies in acute toxicity (LD₅₀) may arise from solvent carriers (DMSO vs. saline) affecting compound solubility .

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